Cas no 20032-98-8 (1H-Benzimidazole-2-ethanol,6-methoxy-)
1H-Benzimidazole-2-ethanol,6-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole-2-ethanol,6-methoxy-
- 2-Benzimidazoleethanol,5-methoxy- (8CI)
- 2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 2-Benzimidazoleethanol,5-methoxy-(8CI)
- MFCD24574370
- 2-(6-methoxy-1H-benzimidazol-2-yl)ethanol
- 20032-98-8
- SCHEMBL9598328
- 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol
- 2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol
- LS-12595
-
- MDL: MFCD24574370
- Inchi: 1S/C10H12N2O2/c1-14-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12)
- InChI Key: CARPLXRQZVWACU-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)NC(CCO)=N2
Computed Properties
- Exact Mass: 192.08996
- Monoisotopic Mass: 192.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 58.1A^2
Experimental Properties
- PSA: 58.14
1H-Benzimidazole-2-ethanol,6-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB562207-500 mg |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 500MG |
€272.40 | 2023-04-13 | ||
| abcr | AB562207-1 g |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 1g |
€322.50 | 2023-04-13 | ||
| abcr | AB562207-5 g |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 5g |
€907.00 | 2023-04-13 | ||
| abcr | AB562207-500mg |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 500mg |
€269.00 | 2025-02-14 | ||
| abcr | AB562207-1g |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 1g |
€317.00 | 2025-02-14 | ||
| abcr | AB562207-5g |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 5g |
€877.00 | 2025-02-14 | ||
| abcr | AB562207-10g |
2-(5-Methoxy-1H-benzimidazol-2-yl)ethanol; . |
20032-98-8 | 10g |
€1357.00 | 2025-02-14 | ||
| A2B Chem LLC | AF40894-500mg |
2-Benzimidazoleethanol,5-methoxy-(8CI) |
20032-98-8 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AF40894-1g |
2-Benzimidazoleethanol,5-methoxy-(8CI) |
20032-98-8 | >95% | 1g |
$509.00 | 2024-04-20 | |
| A2B Chem LLC | AF40894-5g |
2-Benzimidazoleethanol,5-methoxy-(8CI) |
20032-98-8 | >95% | 5g |
$995.00 | 2024-04-20 |
1H-Benzimidazole-2-ethanol,6-methoxy- Suppliers
1H-Benzimidazole-2-ethanol,6-methoxy- Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 1H-Benzimidazole-2-ethanol,6-methoxy-
Introduction to 1H-Benzimidazole-2-ethanol,6-methoxy- (CAS No. 20032-98-8)
1H-Benzimidazole-2-ethanol,6-methoxy- is a heterocyclic organic compound with significant applications in pharmaceutical and chemical research. Its molecular structure, featuring a benzimidazole core substituted with a hydroxyl group at the 2-position and a methoxy group at the 6-position, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has garnered attention in recent years due to its potential role in drug development and its unique chemical properties.
The CAS No. 20032-98-8 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. The benzimidazole scaffold is well-known for its presence in numerous pharmacologically active agents, including antiviral, anticancer, and antimicrobial compounds. The addition of functional groups such as the hydroxyl and methoxy groups enhances the compound's reactivity and biological activity, making it a valuable building block in medicinal chemistry.
In recent years, there has been growing interest in 1H-Benzimidazole-2-ethanol,6-methoxy- due to its involvement in the synthesis of novel therapeutic agents. Researchers have explored its derivatives as potential inhibitors of enzymes and receptors implicated in various diseases. For instance, studies have demonstrated its utility in developing compounds that target kinases and other enzymes involved in cancer progression. The methoxy group at the 6-position provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.
The hydroxyl group at the 2-position of 1H-Benzimidazole-2-ethanol,6-methoxy- is particularly noteworthy for its ability to participate in hydrogen bonding interactions. This feature is crucial in drug design, as hydrogen bonding plays a key role in the binding affinity between a drug molecule and its biological target. Additionally, the benzimidazole core itself is known for its stability and ability to form complex structures with other molecules, making it an ideal candidate for further derivatization.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1H-Benzimidazole-2-ethanol,6-methoxy-, allowing researchers to predict their biological activity with greater accuracy. These computational methods have helped identify new derivatives with enhanced potency and selectivity. For example, virtual screening has been used to identify compounds that interact specifically with certain protein targets, leading to the development of more targeted therapies.
The synthesis of 1H-Benzimidazole-2-ethanol,6-methoxy- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group modifications. The use of modern catalytic systems has improved the efficiency of these reactions, reducing both reaction times and waste generation.
In conclusion,1H-Benzimidazole-2-ethanol,6-methoxy- (CAS No. 20032-98-8) is a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an excellent candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow.
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